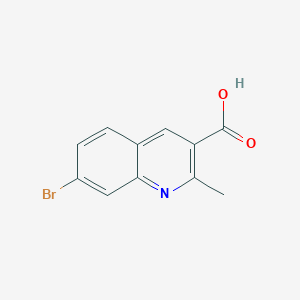

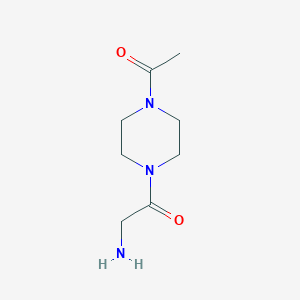

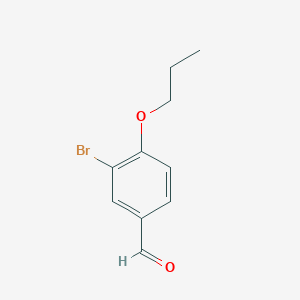

![molecular formula C17H20N2O2 B1335592 3-氨基-4-[(1-苯乙基)氨基]苯甲酸乙酯 CAS No. 890093-77-3](/img/structure/B1335592.png)

3-氨基-4-[(1-苯乙基)氨基]苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often starting with different benzoate derivatives. For instance, the synthesis of potential metabolites of a related ethyl benzoate compound was achieved using stereospecific oxidizing reagents and conditions, including the use of selenium dioxide (SeO2) and activated manganese dioxide (MnO2) . Another study optimized the synthesis of a similar compound using hydrazine hydrate as a reducing agent and lead on carbon (Pb/C) as a catalyst, achieving a high yield under specific conditions . These methods could potentially be adapted for the synthesis of Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and X-ray diffraction methods . Theoretical calculations, such as Hartree Fock (HF) and Density Functional Theory (B3LYP), have been employed to predict geometric parameters and vibrational frequencies, which are then compared with experimental data to confirm the structure . These techniques could be applied to determine the molecular structure of Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate.

Chemical Reactions Analysis

The chemical reactions of related compounds often involve the formation of hydrogen bonds, as seen in the case of substituted 4-pyrazolylbenzoates, which form supramolecular structures through hydrogen bonding in one, two, and three dimensions . The reactivity of such compounds can be influenced by the presence of amino groups and the electronic effects of substituents on the benzene ring. These insights can be useful in predicting the reactivity of Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are closely tied to their molecular structure. For example, the stability of a compound can be affected by the presence of labile bonds, as observed in the case of a methyl benzoate derivative with a short-lived N-CH2OH bond . The solubility, melting point, and other physical properties can be inferred from the molecular interactions and crystal packing observed in X-ray diffraction studies . These properties are essential for understanding the behavior of Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate in different phases and conditions.

科学研究应用

超分子结构

3-氨基-4-[(1-苯乙基)氨基]苯甲酸乙酯和相关化合物因其形成氢键超分子结构的能力而受到研究。例如,发现 4-(5-氨基-3-甲基-1H-吡唑-1-基)苯甲酸乙酯通过 N-H...O 氢键将分子连接成链状结构。此类研究增强了我们对分子相互作用和复杂分子组件设计的理解 (Portilla 等人,2007 年)。

非线性光学性质

还对衍生自 3-氨基-4-[(1-苯乙基)氨基]苯甲酸乙酯的化合物的非线性光学性质进行了研究。例如,(E)-4-((3-乙氧基-2-羟基苯亚甲基)氨基)苯甲酸乙酯及其类似物在光学限制等应用中显示出前景,其光学限制阈值正在研究用于光学器件的潜在用途 (Abdullmajed 等人,2021 年)。

合成优化

3-氨基-4-[(1-苯乙基)氨基]苯甲酸乙酯衍生物的合成方法优化是另一个研究领域。例如,已经研究了 3-氨基-2-[(2'-氰基联苯-4-基)甲基氨基]苯甲酸乙酯的合成技术,以提高产率和稳定性,这对于工业生产至关重要 (乔云,2012 年)。

药物化学

在药物化学领域,3-氨基-4-[(1-苯乙基)氨基]苯甲酸乙酯的衍生物(如 4-(1-苄基-1H-吲唑-3-基)苯甲酸乙酯)已被合成并评估其作为抗血小板候选药物的潜力。这涉及研究它们的构效关系和识别关键官能团 (陈等人,2008 年)。

抗菌剂

新型喹唑啉衍生自 3-氨基-4-[(1-苯乙基)氨基]苯甲酸乙酯,并已合成并评估其抗菌和抗真菌活性。这有助于寻找新的抗菌剂 (Desai 等人,2007 年)。

属性

IUPAC Name |

ethyl 3-amino-4-(1-phenylethylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-3-21-17(20)14-9-10-16(15(18)11-14)19-12(2)13-7-5-4-6-8-13/h4-12,19H,3,18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLVXJMZSUWDOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC(C)C2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

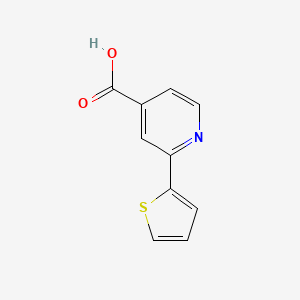

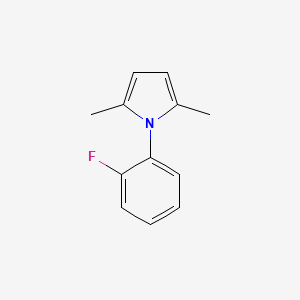

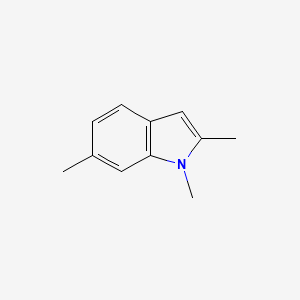

![6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1335553.png)